5-(Tert-butoxy)-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butoxy)-2-iodophenol is an organic compound characterized by the presence of a tert-butoxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the tert-butoxy group. One common method is the reaction of 2-iodophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 40-60°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the iodine atom can lead to the formation of phenol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base
Major Products:
Oxidation: Quinones or hydroquinones
Reduction: Phenol derivatives
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Scientific Research Applications
5-(Tert-butoxy)-2-iodophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-2-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
2-Iodophenol: Lacks the tert-butoxy group, leading to different reactivity and applications.
5-(Tert-butoxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of iodine, resulting in different chemical properties.
5-(Tert-butoxy)-2-bromophenol:
Uniqueness: 5-(Tert-butoxy)-2-iodophenol is unique due to the combination of the tert-butoxy group and the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C10H13IO2 |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
2-iodo-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |
InChI Key |
OXXZSBQTGCNWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.